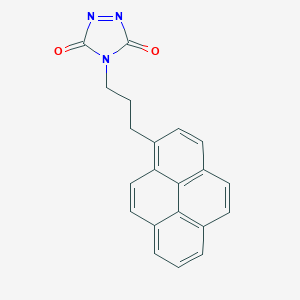

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione

Description

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione (CAS: 138615-26-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₂₁H₁₅N₃O₂ and a molecular weight of 341.363 g/mol . Its structure features a 1,2,4-triazole-3,5-dione core substituted with a pyren-1-ylpropyl group, as confirmed by its IUPAC name and SMILES representation: O=C1N=NC(=O)N1CCCc2ccc3ccc4cccc5ccc2c3c45 . This compound is categorized as a chemical reagent and is stored at room temperature .

Properties

IUPAC Name |

4-(3-pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXQNKNVUICAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)N=NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly via Urazole Intermediate

Alternative Routes: Post-Functionalization Strategies

Alkylation of Preformed Triazole-3,5-dione

For laboratories lacking pyrenylpropyl isocyanate, alkylation of PTAD or similar triazole-diones offers an alternative:

Procedure:

-

Alkylation:

React PTAD with 3-pyren-1-ylpropyl bromide in DMF, using K₂CO₃ as base (70°C, 24 hr). -

Purification:

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the product.

Challenges:

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each methodology:

| Method | Yield (%) | Reaction Time (hr) | Scalability | Key Limitations |

|---|---|---|---|---|

| Stepwise Urazole Route | 45–65 | 40–50 | Moderate | Multi-step purification |

| One-Pot Patent Method | 60–75 | 28–30 | High | Requires anhydrous conditions |

| Post-Functionalization | 25–30 | 24–36 | Low | Poor regioselectivity |

Critical Considerations for Optimization

-

Steric Effects: The pyrenylpropyl group’s bulkiness slows cyclization and oxidation steps. Microwave-assisted synthesis (100°C, 30 min) may accelerate these stages.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of pyrene intermediates but risk side reactions with oxidizing agents.

-

Oxidation Alternatives: Sodium hypochlorite (bleach) offers a cheaper alternative to tert-butyl hypochlorite but requires pH control (pH 9–10) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione can undergo various chemical reactions, including:

Oxidation: The pyrene moiety can be oxidized under strong oxidative conditions.

Reduction: The triazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can yield pyrenequinones, while reduction of the triazole ring can produce triazolamines.

Scientific Research Applications

Fluorescence Detection

One of the primary applications of 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione is in fluorescence detection. The compound acts as a fluorogenic reagent , allowing for the sensitive detection of trace levels of dienes and related compounds. Its ability to fluoresce under specific conditions enables its use in analytical chemistry for monitoring chemical reactions and detecting low-concentration analytes.

Case Study: Detection of Dienes

Research has demonstrated that the insertion of a three-carbon spacer unit into the compound significantly enhances its utility as a fluorogenic reagent. This modification allows for better interaction with 1,3-dienes, facilitating their detection at femtomolar levels. The study highlighted how the steric hindrance introduced by the pyrene group affects the reactivity and selectivity toward dienes .

Organic Synthesis

The compound is also notable for its role in organic synthesis, particularly in Diels-Alder reactions where it serves as a strong dienophile. Its reactivity makes it an essential component in synthesizing complex organic molecules.

Reactivity in Diels-Alder Reactions

This compound participates effectively in Diels-Alder reactions due to its dienophilic properties. The presence of the pyrene group not only enhances fluorescence but also influences the steric and electronic characteristics of the compound, making it a versatile reagent for various synthetic pathways .

Material Science

In material science, this triazole derivative is explored for its potential applications in developing new materials with specific optical properties. The incorporation of fluorescent compounds into polymers can lead to materials that exhibit unique light-emitting properties.

Polymer Composites

Studies are underway to incorporate this compound into polymer matrices to create composite materials that exhibit enhanced fluorescence. These materials could be useful in various applications such as sensors and light-emitting devices .

Data Table: Summary of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Fluorescence Detection | Used as a fluorogenic reagent for detecting trace levels of dienes | High sensitivity and selectivity |

| Organic Synthesis | Acts as a dienophile in Diels-Alder reactions | Versatile reactivity |

| Material Science | Potential use in developing fluorescent polymer composites | Unique optical properties |

Mechanism of Action

The mechanism of action of 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione involves its interaction with specific molecular targets and pathways. The pyrene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The triazole ring can interact with enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole-Dione Derivatives

4-(4-Fluorobenzyl)-1,2,4-triazoline-3,5-dione

- Structure : Features a fluorobenzyl substituent instead of pyrenylpropyl.

- Synthesis : Attempted via reaction of 4-fluorobenzylamine with a triazole precursor, yielding 40% intermediate product; cyclization failed due to instability .

- Key Differences : The fluorobenzyl group is smaller and less aromatic than pyrenylpropyl, likely reducing π-π stacking interactions. The electron-withdrawing fluorine may enhance electrophilicity compared to the electron-rich pyrene .

3,5-Diamino-1,2,4-triazole (CAS: 1455-77-2)

- Structure: Replaces dione oxygens with amino groups (C₂H₅N₅, MW: 99.09 g/mol).

- Reactivity: Amino groups increase nucleophilicity, enabling participation in condensation reactions (e.g., Schiff base formation) . In contrast, the dione moiety in the pyrenylpropyl derivative is more electrophilic, favoring cycloadditions or Michael additions.

- Applications : Used in energetic materials synthesis due to high nitrogen content , whereas the pyrenylpropyl derivative’s applications remain unexplored .

Heterocyclic Core Modifications

2-(2-Chloro-6-methylphenyl)-4-(cyclopropylmethyl)-1,2,4-thiadiazolane-3,5-dione (TD1)

Functional Group Comparisons

Biological Activity

4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione is a heterocyclic compound that combines a pyrene moiety with a triazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows for various interactions at the molecular level, leading to diverse applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of pyrene-based intermediates with triazole precursors. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), often with a copper(I) catalyst and reducing agents like sodium ascorbate. The compound is characterized by its strong fluorescent properties due to the pyrene component, making it useful in biological imaging and as a fluorescent probe .

The biological activity of this compound can be attributed to its ability to intercalate with DNA and inhibit various enzymes. The pyrene moiety is known for its strong emission properties, which can disrupt DNA function and lead to anticancer effects. Additionally, the triazole ring interacts with proteins and enzymes, contributing to its antimicrobial properties .

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving DNA intercalation and enzyme inhibition. Studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The triazole ring is a well-known scaffold in antifungal and antibacterial agents. In vitro studies have shown that derivatives of 1,2,4-triazoles exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of cellular processes through enzyme inhibition .

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

- Cytotoxicity Studies : A study evaluating various triazole derivatives found that modifications at the N-position significantly affected cytotoxicity against cancer cell lines. Compounds with longer alkyl chains at this position tended to exhibit reduced activity .

- Antiviral Activity : Research on related compounds demonstrated antiviral effects against influenza viruses. The structure-activity relationship indicated that specific substitutions on the triazole ring enhanced antiviral potency .

- Fluorescent Probes : The pyrene moiety's fluorescence was exploited in studies aimed at detecting biologically relevant molecules at trace levels. This application underscores the versatility of this compound in biochemical assays .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrene derivatives with triazole-dione precursors under controlled conditions. Key steps include:

- Using catalysts like Pd-based complexes for cross-coupling reactions to attach the pyrenylpropyl group .

- Optimizing solvent systems (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and validation through melting point analysis and HPLC (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and structural integrity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- UV-Vis and fluorescence spectroscopy to assess pyrene’s photophysical properties, using λex = 340 nm and monitoring emission at 375–450 nm .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- Methodological Answer :

- Use in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) with controls (e.g., DMSO vehicle). For example:

- Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

- Statistical analysis via ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

- Methodological Answer :

- Conduct kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction rates with nucleophiles or electrophiles .

- Apply density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify reactive sites .

- Compare experimental data with computational predictions to refine mechanistic hypotheses .

Q. How can researchers integrate theoretical frameworks (e.g., electronic structure theory) to explain this compound’s properties?

- Methodological Answer :

- Link experimental observations (e.g., fluorescence quenching) to theoretical models like Frontier Molecular Orbital (FMO) theory to predict charge-transfer interactions .

- Use software (e.g., VASP or ORCA) to simulate electronic transitions and correlate with spectroscopic data .

Q. What methodological approaches address solubility and stability challenges in aqueous systems?

- Methodological Answer :

- Employ factorial design (2<sup>k</sup> experiments) to test variables like pH (4–10), surfactants (e.g., Tween-80), and co-solvents (e.g., PEG-400) .

- Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC quantification over 30 days .

Q. How should researchers resolve contradictions in literature data on this compound’s reactivity?

- Methodological Answer :

- Perform systematic replication of prior studies while adjusting variables (e.g., solvent polarity, temperature) .

- Use meta-analysis to identify trends across studies and propose unifying mechanisms .

- Validate hypotheses through collaborative inter-laboratory studies .

Methodological Notes

- Experimental Design : Pre-test/post-test controls (e.g., solvent-only groups) are essential for isolating compound-specific effects .

- Data Interpretation : Align findings with established theories (e.g., Hammett plots for substituent effects) to ensure academic rigor .

- Advanced Tools : Incorporate machine learning (e.g., QSAR models) to predict bioactivity or physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.